

# An In-depth Technical Guide to 1-Benzyl-1-methylthiourea

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *N*-benzyl-*N*-methylthiourea

Cat. No.: B1281574

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-1-methylthiourea, also known as **N-benzyl-N-methylthiourea**. The IUPAC name for this compound is 1-benzyl-1-methylthiourea.<sup>[1][2]</sup> Due to a lack of extensive research specifically on this molecule, this guide draws upon established knowledge of closely related thiourea derivatives to present its likely chemical properties, a detailed synthesis protocol, and potential biological activities.

## Physicochemical and Spectroscopic Data

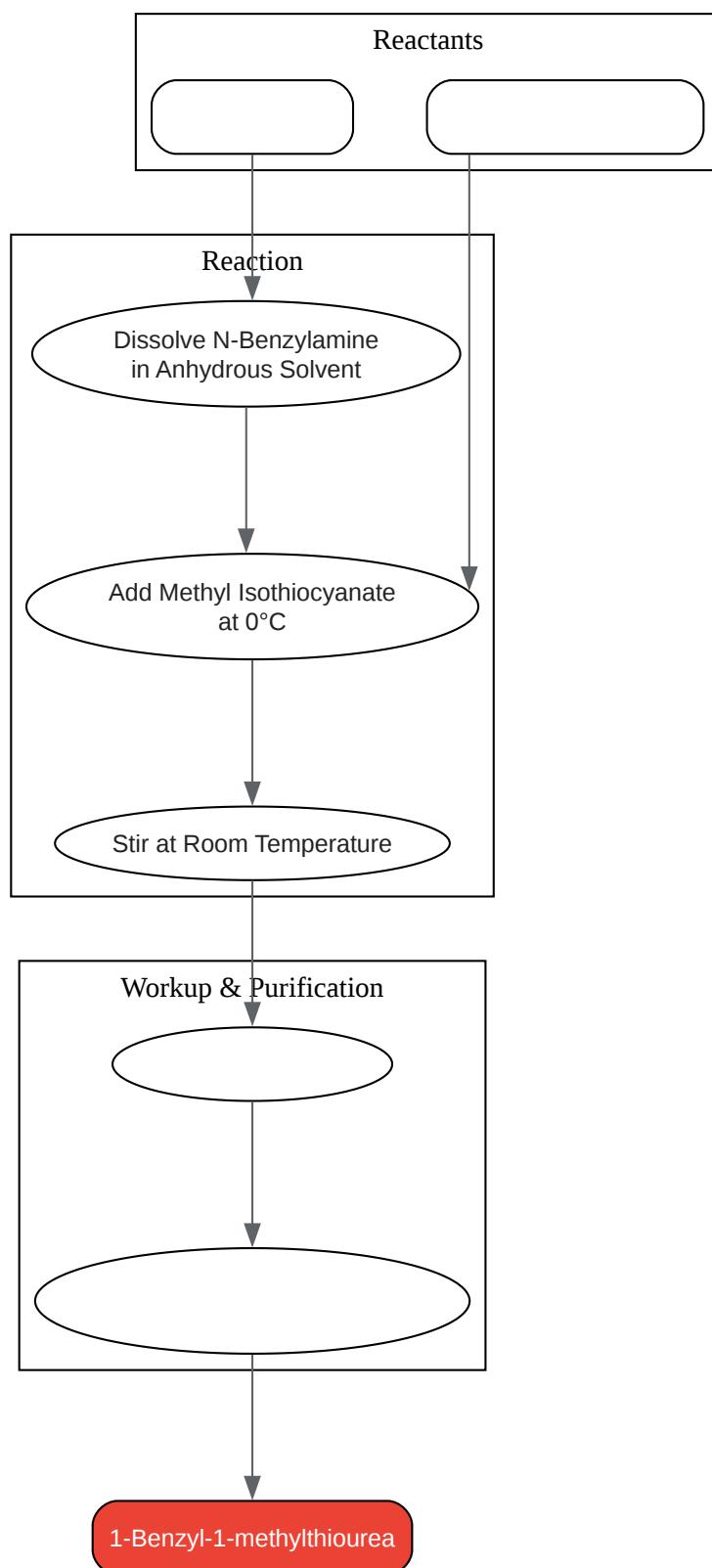
While specific experimental data for 1-benzyl-1-methylthiourea is not readily available in the surveyed literature, the following table summarizes its basic properties and expected spectroscopic characteristics based on its chemical structure and data from analogous compounds.

| Property                        | Value                                                                                                                                                                                                                                                                                                                      |
|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name                      | 1-benzyl-1-methylthiourea                                                                                                                                                                                                                                                                                                  |
| Synonyms                        | N-benzyl-N-methylthiourea, Thiourea, N-methyl-N-(phenylmethyl)-                                                                                                                                                                                                                                                            |
| CAS Number                      | 53393-11-6 <a href="#">[1]</a> <a href="#">[3]</a>                                                                                                                                                                                                                                                                         |
| Molecular Formula               | C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> S <a href="#">[3]</a>                                                                                                                                                                                                                                                        |
| Molecular Weight                | 180.27 g/mol <a href="#">[3]</a>                                                                                                                                                                                                                                                                                           |
| Appearance                      | Expected to be a solid                                                                                                                                                                                                                                                                                                     |
| Expected <sup>1</sup> H-NMR     | Signals corresponding to the aromatic protons of the benzyl group, a singlet for the methyl group, a singlet for the methylene protons of the benzyl group, and signals for the N-H protons.                                                                                                                               |
| Expected <sup>13</sup> C-NMR    | A signal for the C=S carbon (thiocarbonyl), signals for the aromatic carbons of the benzyl group, a signal for the methyl carbon, and a signal for the methylene carbon of the benzyl group. A <sup>13</sup> C NMR spectrum is available for the related compound N-benzyl-N'-(2'-acetamido)-thiourea. <a href="#">[4]</a> |
| Expected IR (cm <sup>-1</sup> ) | N-H stretching vibrations, C-H stretching (aromatic and aliphatic), C=S stretching, and aromatic C=C stretching.                                                                                                                                                                                                           |
| Expected Mass Spec.             | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.                                                                                                                                                                                                              |

## Synthesis of 1-Benzyl-1-methylthiourea

The synthesis of 1,1-disubstituted thioureas can be achieved through the reaction of an appropriate isothiocyanate with a primary or secondary amine. For 1-benzyl-1-methylthiourea, a plausible synthetic route involves the reaction of benzyl isothiocyanate with methylamine or,

alternatively, methyl isothiocyanate with N-benzylamine. The following is a detailed experimental protocol based on general procedures for thiourea synthesis.


## Experimental Protocol: Synthesis via N-Benzylethylamine and Methyl Isothiocyanate

### Materials:

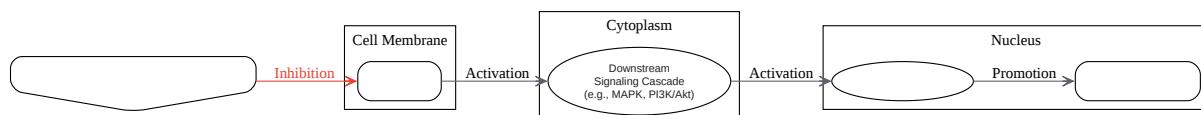
- N-Benzylethylamine
- Methyl isothiocyanate
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
- Inert atmosphere (Nitrogen or Argon)

### Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve N-benzylamine (1.0 equivalent) in the chosen anhydrous solvent.
- Cool the solution to 0 °C in an ice bath.
- To the stirred solution, add methyl isothiocyanate (1.05 equivalents) dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

[Click to download full resolution via product page](#)**Synthetic Workflow for 1-Benzyl-1-methylthiourea**

# Potential Biological Activities and Signaling Pathways


While direct biological studies on 1-benzyl-1-methylthiourea are limited, the broader class of thiourea derivatives has been extensively investigated for a range of biological activities.[\[5\]](#) This suggests that 1-benzyl-1-methylthiourea may possess similar properties.

## Anticancer Potential

Thiourea derivatives are a well-established class of compounds with promising anticancer activities.[\[5\]\[6\]](#)

- EGFR and HER-2 Kinase Inhibition: Certain N-benzyl-N'-(substituted)thioureas have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases.[\[7\]\[8\]](#) For instance, the compound 7b in a study by Li et al. (2010) showed significant inhibitory activity with  $IC_{50}$  values of 0.08  $\mu$ M for EGFR and 0.35  $\mu$ M for HER-2.[\[7\]](#) These receptors are crucial in cell proliferation and survival, and their inhibition is a key strategy in cancer therapy.
- Cytotoxicity: Various 1,3-disubstituted thiourea derivatives have exhibited high cytotoxicity against human colon and prostate cancer cells, as well as leukemia cell lines, with  $IC_{50}$  values often in the low micromolar range.[\[6\]](#) Some derivatives have shown greater growth inhibitory effects on selected tumor cells than the standard chemotherapeutic agent cisplatin.[\[6\]](#)

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a thiourea derivative with EGFR/HER-2 inhibitory activity.



[Click to download full resolution via product page](#)

### Hypothetical Inhibition of EGFR/HER-2 Signaling

## Other Potential Activities

Thiourea derivatives have also been explored for a variety of other therapeutic applications, including as corrosion inhibitors and sensor materials.[\[9\]](#)

## Conclusion

1-Benzyl-1-methylthiourea is a disubstituted thiourea for which specific experimental data is not widely published. However, based on the well-documented chemistry and biological activities of analogous compounds, it can be synthesized through standard procedures and is likely to exhibit biological properties, particularly in the area of anticancer research. Further investigation is warranted to fully characterize this compound and explore its therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-BENZYL-N-METHYLTHIOUREA CAS#: 53393-11-6 [amp.chemicalbook.com]
- 2. 3-Benzyl-1-methylthiourea | C9H12N2S | CID 2735489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. spectrabase.com [spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. 1-Benzyl-3-phenyl-2-thiourea | 726-25-0 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Benzyl-1-methylthiourea]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281574#n-benzyl-n-methylthiourea-iupac-name]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)